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Compound of Interest		
Compound Name:	DC_517	
Cat. No.:	B15570699	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: DNA methylation is a critical epigenetic modification that plays a vital role in regulating gene expression, genomic stability, and cell differentiation.[1][2] This process is catalyzed by DNA methyltransferases (DNMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine.[3] DNA Methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining existing DNA methylation patterns following DNA replication, making it a crucial target in various diseases, particularly cancer, where aberrant hypermethylation can silence tumor suppressor genes.[1][4][5]

DC_517 is a non-nucleoside small molecule identified as a potent and selective inhibitor of DNMT1.[6][7][8] Unlike nucleoside analogs that require incorporation into DNA, non-nucleoside inhibitors like **DC_517** directly interact with the enzyme, offering a different modality for therapeutic intervention.[7][9] These application notes provide detailed protocols for researchers to quantitatively assess the inhibitory effects of **DC_517** on DNMT1, both in biochemical and cellular contexts.

Quantitative Data Summary for DC_517

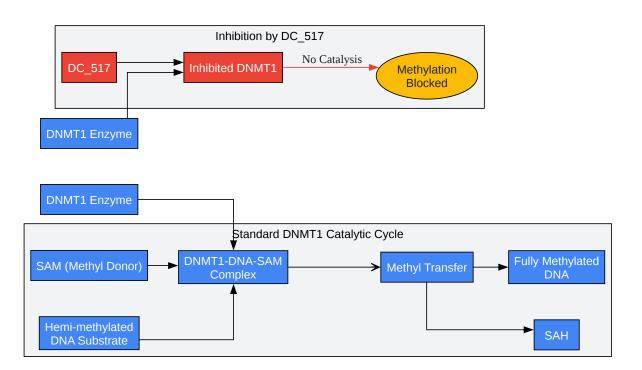
The following table summarizes the reported biochemical potency of **DC_517** against human DNMT1.



Parameter	Value	Reference
IC50	1.7 μΜ	[6][8][10]
Kd	0.91 μΜ	[6][8][10]

Mechanism of DNMT1 Inhibition by DC_517

DNMT1 maintains the methylation landscape by recognizing hemi-methylated CpG sites on newly synthesized DNA strands.[4] The enzyme flips the target cytosine out of the DNA helix and into its catalytic pocket, where it facilitates the transfer of a methyl group from the cofactor SAM.[5][8] As a non-nucleoside inhibitor, **DC_517** is believed to directly interfere with this process, likely by binding to the enzyme and preventing catalysis.[7][9]





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Caption: Mechanism of DNMT1 inhibition by DC_517.

Experimental Protocols

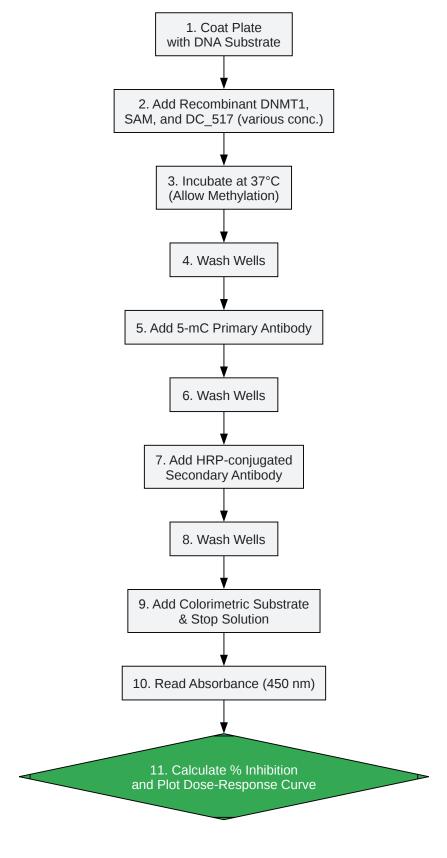
This section details key biochemical and cellular assays to measure the inhibitory activity of **DC_517**.

Protocol 1: In Vitro DNMT1 Inhibitor Screening Assay (ELISA-based)

This protocol describes a non-radioactive, ELISA-based method to determine the IC50 value of **DC_517** by measuring its effect on the activity of purified recombinant DNMT1 enzyme. Commercially available kits from suppliers like EpigenTek or Abcam can be used for this purpose.[11][12][13]

Principle: A cytosine-rich DNA substrate is immobilized on microplate wells. Recombinant DNMT1, in the presence of the methyl donor SAM, methylates the DNA. The extent of methylation is quantified using a specific antibody for 5-methylcytosine (5-mC), followed by a colorimetric or fluorometric readout. The signal intensity is inversely proportional to the DNMT1 inhibition by **DC_517**.[11][14]





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Caption: Experimental workflow for the ELISA-based DNMT1 inhibition assay.



Methodology:

- Preparation: Prepare serial dilutions of DC_517 in the DNMT assay buffer. A typical concentration range might be 0.01 μM to 100 μM.
- Reaction Setup: To the DNA-coated wells, add the assay buffer, diluted SAM, purified DNMT1 enzyme, and the DC_517 dilutions.[12] Include "no inhibitor" controls (for 100% activity) and "no enzyme" blank controls.
- Enzymatic Reaction: Cover the plate and incubate at 37°C for 60-90 minutes to allow the methylation reaction to proceed.[12]
- Antibody Incubation: Wash the wells with the provided wash buffer. Add the diluted capture antibody (anti-5-mC) to each well and incubate at room temperature for 60 minutes.[12]
- Secondary Antibody: Aspirate and wash the wells again. Add the diluted detection antibody (e.g., HRP-conjugated secondary antibody) and incubate at room temperature for 30 minutes.[12]
- Signal Development: After a final wash, add the developing solution and incubate in the dark until color develops (typically 2-10 minutes). Add the stop solution.[12]
- Data Acquisition: Read the absorbance on a microplate reader at 450 nm.

Data Analysis:

- Subtract the average absorbance of the blank control from all other readings.
- Calculate the percentage of DNMT1 inhibition for each DC_517 concentration using the formula: % Inhibition = [1 (OD inhibitor / OD no inhibitor)] * 100%
- Plot the % Inhibition against the log of the DC_517 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Global DNA Methylation Assay

This protocol measures the ability of **DC_517** to reduce total genomic 5-mC levels in a cellular context, confirming its activity in a biological system.

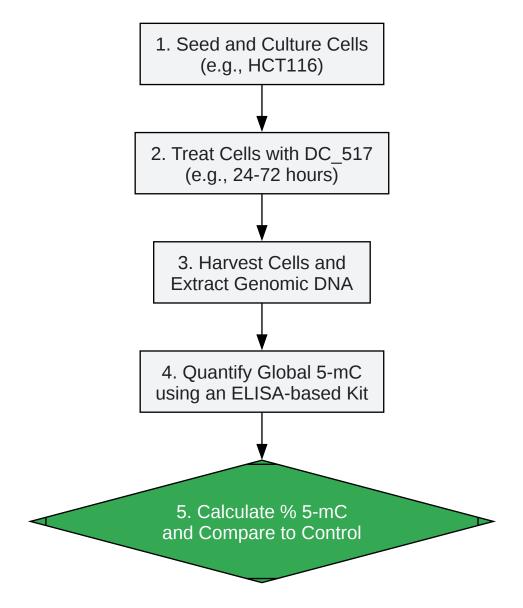




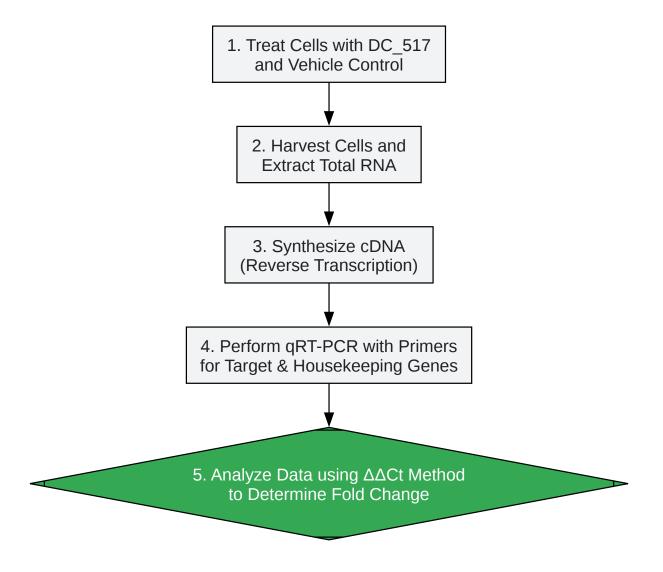


Principle: Cancer cells (e.g., HCT116 colon cancer cells) are treated with **DC_517**. Genomic DNA is then extracted and the percentage of 5-mC relative to total cytosine is quantified using an ELISA-based method. This provides a measure of the compound's global demethylating activity.









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